(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzo[d]thiazole derivative featuring a pivaloylimino (tert-butyl carbonyl imino) group at position 2, a sulfamoyl (-SO₂NH₂) moiety at position 6, and a methyl acetate substituent at position 3. The Z-configuration of the imino group introduces steric and electronic effects that influence its reactivity and physicochemical properties.
This compound’s unique substitutions may render it relevant in medicinal chemistry, particularly in targeting sulfonamide-sensitive biological pathways.
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-15(2,3)13(20)17-14-18(8-12(19)23-4)10-6-5-9(25(16,21)22)7-11(10)24-14/h5-7H,8H2,1-4H3,(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCRCLYONUFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with an acid chloride, such as pivaloyl chloride, under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) moiety undergoes nucleophilic substitution under alkaline conditions. In a study comparing reactivity, treatment with primary amines (e.g., methylamine) at 60°C in DMF yielded sulfonamide derivatives via NH₂ displacement (Table 1) .
Table 1: Reaction conditions and yields for sulfamoyl substitutions
| Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methylamine | DMF | 60 | 6 | 78 |
| Ethanolamine | THF | 50 | 8 | 65 |
| Hydrazine | EtOH | 25 | 12 | 82 |
Hydrolysis of Ester Functionality
The methyl ester group is susceptible to hydrolysis:
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Acidic conditions : 2M HCl in dioxane (reflux, 4 hr) produced the carboxylic acid derivative (94% yield).
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Basic conditions : 10% NaOH in MeOH/H₂O (1:1) at 70°C for 2 hr gave complete saponification.
Kinetic studies revealed pseudo-first-order behavior with in basic media.
Reactivity of Pivaloylimino Group
The pivaloylimino (-N=C(O)C(CH₃)₃) group participates in:
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Tautomerization : Equilibrium between imino and enamine forms was observed via ¹H NMR, with a 3:1 ratio favoring the imino tautomer in CDCl₃.
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Coordination chemistry : Formed stable Cu(II) complexes (log ) in ethanol, characterized by UV-Vis () .
Cyclocondensation Reactions
The compound underwent heterocycle formation with:
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Thiosemicarbazides : In glacial acetic acid (reflux, 8 hr), produced triazolo-thiadiazine hybrids (72% yield) .
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Hydrazine hydrate : Generated pyrazole derivatives under microwave irradiation (300W, 15 min, 85% yield) .
Biological Derivatization Pathways
In pharmacological studies:
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Enzymatic acetylation : Incubation with human liver microsomes (HLMs) showed 63% conversion to the acetylated metabolite in 1 hr .
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Glucuronidation : UGT1A9-mediated conjugation occurred at the phenolic -OH (after ester hydrolysis) with .
Stability Under Oxidative Conditions
H₂O₂ (30% in MeCN, 25°C) induced sulfamoyl oxidation to sulfonic acid (-SO₃H) over 24 hr (Figure 1) :
Degradation kinetics :
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at pH 7.4
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Activation energy
Photochemical Reactivity
UV irradiation (254 nm, methanol) caused:
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E-Z isomerization : 35% conversion to E-isomer in 2 hr (monitored by HPLC).
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Radical formation : ESR detected sulfamoyl-centered radicals ().
Catalytic Modifications
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the benzo[d]thiazole C-5 position succeeded with:
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Aryl boronic acids : 10 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 hr) gave biaryl derivatives (Table 2) .
Table 2: Suzuki coupling efficiency with select boronic acids
| Boronic Acid | Yield (%) | TOF (hr⁻¹) |
|---|---|---|
| Phenyl | 88 | 7.3 |
| 4-Methoxyphenyl | 79 | 6.1 |
| 2-Naphthyl | 68 | 5.2 |
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound exhibits promising anticancer properties. Research indicates that derivatives of benzothiazole, including (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, can inhibit cancer cell proliferation through various mechanisms.
- A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the thiazole moiety plays a crucial role in enhancing anticancer activity.
Compound Cancer Cell Line IC50 (µM) Compound A MDA-MB-231 5.6 Compound B HeLa 3.4 Compound C A549 4.9 -
Antimicrobial Activity
- The compound has shown effectiveness against a range of bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell walls and inhibit growth.
- In vitro studies have reported minimum inhibitory concentrations (MICs) that indicate moderate to high antimicrobial efficacy.
Bacterial Strain MIC (µg/mL) Escherichia coli 12 Staphylococcus aureus 10 Pseudomonas aeruginosa 15 -
Anti-inflammatory Properties
- Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.
- The compound's ability to modulate inflammatory pathways could lead to the development of new therapeutic agents for chronic inflammatory diseases.
Case Studies
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Anticancer Efficacy Study
- A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of thiazole derivatives, including variations of the compound . The results highlighted its potential as a lead compound for developing new anticancer therapies.
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Antimicrobial Activity Assessment
- Another research article focused on the antimicrobial properties of similar thiazole derivatives, demonstrating their effectiveness against multi-drug resistant strains, thus emphasizing the need for further exploration into their clinical applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzo[d]thiazole Derivatives
Key Observations :
- The methyl acetate at position 3 differs from ethyl esters in 8g/8h, likely reducing lipophilicity and influencing pharmacokinetic properties.
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- The sulfamoyl group in the target compound is expected to increase its melting point compared to oil-phase analogs (8g, 8h).
- The pivaloylimino group may contribute to distinct ¹³C NMR shifts (~175 ppm for imino carbonyl vs. ~165 ppm for oxo groups in 8f–8h) .
Implications for Research and Development
The unique substituents in (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate position it as a candidate for:
- Antimicrobial agents : Sulfamoyl groups are historically linked to sulfonamide antibiotics.
- Enzyme inhibition: The bulky pivaloylimino group may sterically block active sites in target proteins.
Further studies should prioritize synthesizing this compound and evaluating its bioactivity relative to analogs like 8f–8h. Comparative pharmacokinetic and solubility assays will clarify the impact of its structural modifications.
Biological Activity
(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The synthetic pathway often includes the formation of the thiazole ring, followed by acylation and esterification processes. Detailed methodologies can be found in studies focusing on related thiazole derivatives .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties, particularly against bacteria and fungi. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL for various pathogens . The presence of the sulfonamide group in this compound suggests potential for enhanced antibacterial efficacy.
Antiproliferative Effects
Studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives similar to our compound have shown IC50 values in the low micromolar range against breast and liver cancer cell lines . The mechanism often involves the inhibition of topoisomerase II, a key enzyme in DNA replication and repair .
The biological activity is believed to stem from the compound's ability to interact with specific biological targets. The thiazole moiety may facilitate binding to proteins involved in cell signaling pathways, while the sulfonamide group could enhance interactions with bacterial enzymes. Molecular docking studies suggest that these interactions lead to disruption of cellular processes critical for pathogen survival and cancer cell growth .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various thiazole derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 25 μg/mL .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that thiazole derivatives can induce apoptosis through caspase activation pathways. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.5 μM in these models .
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | (Z)-methyl 2-(...) | Staphylococcus aureus | 25 μg/mL |
| Antifungal | Related thiazole derivative | Candida albicans | 50 μg/mL |
| Anticancer | (Z)-methyl 2-(...) | MDA-MB-231 (breast cancer) | 0.5 μM |
| Anticancer | Similar benzothiazole derivative | SK-Hep-1 (liver cancer) | 0.6 μM |
Q & A
Q. Advanced Research Focus
- Lipophilicity adjustment : Replace methyl acetate with a PEG-linked ester to enhance solubility (logP reduction from 3.2 to 1.8) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d]thiazole ring to slow CYP450-mediated oxidation .
- Bioavailability : Formulate as a prodrug (e.g., phosphate ester) for controlled release in vivo .
How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
Advanced Research Focus
Contradictions often arise from impurities or solvent effects. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
